![molecular formula C25H24N2O2S B2732788 3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 899732-47-9](/img/structure/B2732788.png)
3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine, involves several established protocols. The quinoline ring has been synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Scientific Research Applications
Molecular Structure and Electronic Effects
A study by Bertolasi et al. (1993) focused on the molecular structure and crystal packing of 4-aminophenyl 4-X-phenyl sulfones, closely related to the chemical . This research highlighted the charge redistribution within these molecules, significantly affecting their molecular properties. The study found that electronic charge transfer occurs from the amino to the sulfonyl group, influencing the distances between atoms and the quinoid character of the phenylene group. The geometrical constancy of the p-aminophenylsulfonyl moiety, despite the presence of different substituents, suggests a modulating effect on the molecule's properties through an inductive charge transfer mechanism (Bertolasi, V., Ferretti, V., Gilli, P., & Benedetti, P., 1993).
Synthesis of Ionic Liquids
Fringuelli et al. (2004) described a solvent-free synthesis of beta-amino alcohols via the aminolysis of 1,2-epoxides, leading to the creation of ionic liquids. This process, catalyzed by Al(OTf)3, represents a critical step in synthesizing compounds with potential applications in green chemistry and environmentally friendly technologies. The study showcases an innovative approach to synthesizing complex molecules under solvent-free conditions, highlighting the importance of sustainable chemistry practices (Fringuelli, F., Pizzo, F., Tortoioli, S., & Vaccaro, L., 2004).
Antimicrobial Activity of Metal Chelates
Patel (2009) explored the synthesis and antimicrobial activity of metal chelates derived from compounds structurally similar to "3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine." This research provides valuable insights into the potential application of such compounds in developing new antimicrobial agents. By examining the interaction between these metal chelates and various microbial strains, the study contributes to our understanding of how these compounds can be used to combat microbial infections (Patel, A. U., 2009).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-3-19-12-14-21(15-13-19)30(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-20-10-8-18(2)9-11-20/h4-15,17H,3,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVELNKZNBYXCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.